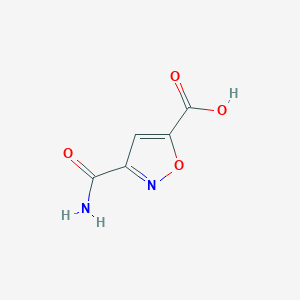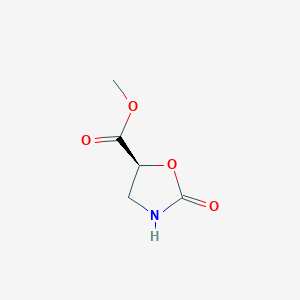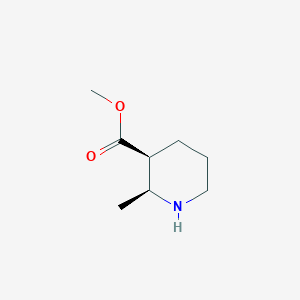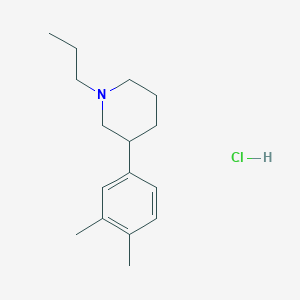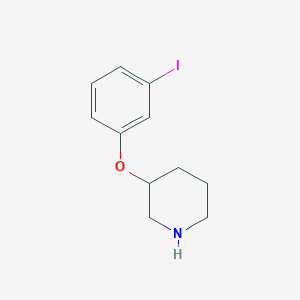![molecular formula C11H15F2NO2 B1451635 {[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine CAS No. 1019604-63-7](/img/structure/B1451635.png)
{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine
Vue d'ensemble
Description
{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine, otherwise known as 2-(difluoromethoxy)phenylmethyl 2-methoxyethyl amine, is an organic compound that is of great interest to the scientific community due to its unique chemical structure and potential applications. This compound is composed of two fluorine atoms, one oxygen atom, one phenyl group, one methyl group, and two methoxyethyl groups. It has a molecular weight of 229.26 g/mol and a melting point of 125°C.
Applications De Recherche Scientifique
2-(difluoromethoxy)phenylmethyl 2-methoxyethyl amine has been studied extensively for its potential applications in a variety of scientific fields. It has been used as a starting material in the synthesis of various pharmaceuticals, including anti-inflammatory agents, anticonvulsants, and antidepressants. It has also been used in the synthesis of pesticides, herbicides, and fungicides. Additionally, it has been used to synthesize dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(difluoromethoxy)phenylmethyl 2-methoxyethyl amine is not yet fully understood. However, it is believed that the compound may act as a proton donor, allowing it to interact with other molecules in a variety of ways. For example, it may be able to form hydrogen bonds with other molecules, or it may be able to act as a catalyst in certain reactions. Additionally, due to its chemical structure, it may be able to act as an inhibitor of certain enzymes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(difluoromethoxy)phenylmethyl 2-methoxyethyl amine have not yet been studied in detail. However, due to its potential to interact with other molecules, it may have a variety of effects on the body. For example, it may be able to affect the activity of certain enzymes, or it may be able to interact with proteins and other molecules in the body. Additionally, it may be able to influence the activity of certain hormones.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(difluoromethoxy)phenylmethyl 2-methoxyethyl amine in laboratory experiments has a number of advantages and limitations. One advantage is its low cost, which makes it an attractive option for researchers. Additionally, it is relatively easy to obtain and store, and can be used in a variety of reactions. However, it is important to note that it is a relatively reactive compound, and can be easily degraded by light, heat, and air. Additionally, it is a relatively toxic compound, and should be handled with caution.
Orientations Futures
Due to its unique chemical structure and potential applications, there are a number of future directions that could be explored with 2-(difluoromethoxy)phenylmethyl 2-methoxyethyl amine. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals, pesticides, dyes, and other specialty chemicals. Additionally, further research into its safety and toxicity could be conducted, as well as research into its potential uses in other fields, such as biotechnology and nanotechnology. Finally, further research into its synthesis and storage methods could be conducted, in order to improve its efficiency and safety.
Propriétés
IUPAC Name |
N-[[2-(difluoromethoxy)phenyl]methyl]-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO2/c1-15-7-6-14-8-9-4-2-3-5-10(9)16-11(12)13/h2-5,11,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZOXHBEFGUJJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=CC=C1OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one hydrochloride](/img/structure/B1451552.png)
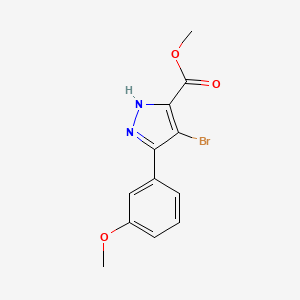
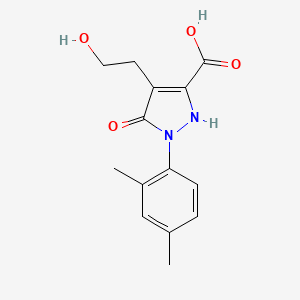
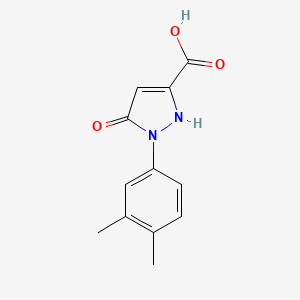
![4-chloro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1451561.png)
![1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1451563.png)
![3-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1451564.png)
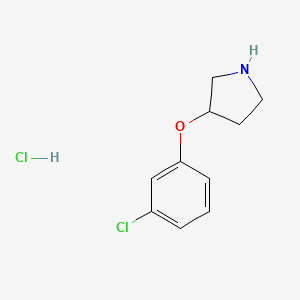
![3-[(1-Naphthyloxy)methyl]pyrrolidine](/img/structure/B1451566.png)
